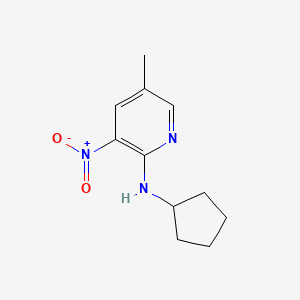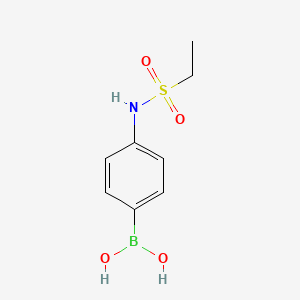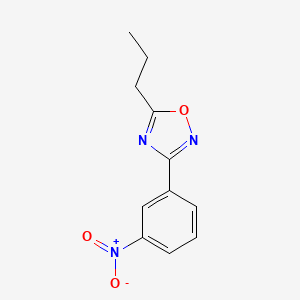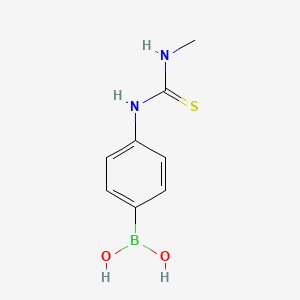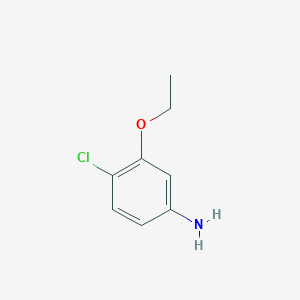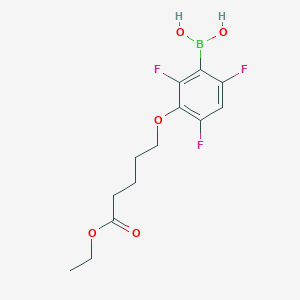![molecular formula C12H16N4O2S2 B1421330 N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]-4-methylbenzenesulfonamide CAS No. 1199216-00-6](/img/structure/B1421330.png)
N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]-4-methylbenzenesulfonamide
Overview
Description
N-[3-(5-Amino-1,3,4-thiadiazol-2-yl)propyl]-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-Amino-1,3,4-thiadiazol-2-yl)propyl]-4-methylbenzenesulfonamide typically involves the reaction of 5-amino-1,3,4-thiadiazole with 3-bromopropylamine, followed by the sulfonation of the resulting intermediate with 4-methylbenzenesulfonyl chloride. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-Amino-1,3,4-thiadiazol-2-yl)propyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted thiadiazole compounds, which can further be utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Investigated for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and conductivity
Mechanism of Action
The mechanism of action of N-[3-(5-Amino-1,3,4-thiadiazol-2-yl)propyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to the disruption of cell growth and proliferation. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis, while its anticancer effects are linked to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(5-Amino-1,3,4-thiadiazol-2-yl)propyl]benzamide
- 2-Amino-5-mercapto-1,3,4-thiadiazole
- 1,3,4-Thiadiazole-2-thiol
Uniqueness
N-[3-(5-Amino-1,3,4-thiadiazol-2-yl)propyl]-4-methylbenzenesulfonamide stands out due to its unique combination of the thiadiazole ring and the sulfonamide group, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its diverse range of applications and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S2/c1-9-4-6-10(7-5-9)20(17,18)14-8-2-3-11-15-16-12(13)19-11/h4-7,14H,2-3,8H2,1H3,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMARTLAQNLBDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


